E1R is classified within the context of hazardous substances, particularly focusing on acute and chronic toxicity. The classification follows guidelines set forth by the Classification, Labelling, and Packaging Regulation (CLP) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . E1R's classification is essential for ensuring safe handling, storage, and transportation in industrial settings.
The synthesis of E1R can be achieved through several methods, depending on its intended application and purity requirements. Common synthesis techniques include:
The technical details surrounding the synthesis involve precise control over temperature, pressure, and reaction time. Analytical techniques such as gas chromatography or high-performance liquid chromatography are often employed to monitor the reaction progress and determine yield .
E1R has a defined molecular structure characterized by its unique arrangement of atoms. The compound's structure can be represented through molecular models that illustrate bond angles and lengths.
Key data points regarding E1R's molecular structure include:
E1R participates in various chemical reactions, which can include:
The kinetics and thermodynamics of these reactions are crucial for understanding E1R's behavior in different environments. Reaction conditions such as pH, temperature, and solvent choice significantly influence the outcomes .
The mechanism of action for E1R involves its interaction with biological systems at a molecular level. This can include binding to specific receptors or enzymes, leading to a cascade of biochemical events.
Research data may include:
E1R exhibits several physical properties that are critical for its application:
Chemical properties include reactivity with other substances, stability under various conditions, and solubility in different solvents. Understanding these properties is essential for predicting behavior in industrial processes .
E1R has several scientific uses across various fields:
The Sigma-1 Receptor (Sig1R) was first misclassified as an opioid subtype in 1976 when Martin et al. observed distinct psychotomimetic effects of N-allylnormetazocine (SKF-10,047) in canine models, dubbing it "sigma" after the compound’s first letter [1] [6] [7]. By the early 1980s, Tsung-Ping Su demonstrated its non-opioid nature, as radiolabeled SKF-10,047 binding sites were inaccessible to opioid antagonists like naloxone [7]. Key pharmacologic studies further distinguished Sig1R from phencyclidine (PCP) binding sites of NMDA receptors using selective ligands like [³H]-(+)-pentazocine and [³H]di-otolylguanidine (DTG) [7] [10]. The definitive molecular identity emerged in 1996 when Hanner et al. cloned Sig1R from guinea pig liver, revealing a 223-amino-acid protein with no homology to mammalian receptors but 30% identity to yeast sterol isomerase ERG2 [1] [6] [8].
Table 1: Key Milestones in Sig1R Characterization
Year | Discovery | Significance |
---|---|---|
1976 | SKF-10,047 effects classified as "sigma opioid" | Initial (erroneous) opioid receptor categorization |
1982 | Non-opioid binding confirmed | Sig1R distinguished from μ/κ opioid receptors |
1989 | [³H]-(+)-Pentazocine developed | First selective Sig1R radioligand |
1996 | Cloning of Sig1R gene | Revealed homology to fungal sterol isomerases |
2016 | Crystal structure resolved | Confirmed trimeric architecture and ligand-binding pocket |
Sig1R is an evolutionary isolate with no sequence homology to other mammalian proteins, challenging early classification schemes [1] [8]. Its crystal structure (resolved in 2016) revealed a homotrimeric complex with each protomer featuring:
The ligand-binding cavity is highly hydrophobic and occluded, accommodating chemically diverse ligands through:
Unlike typical G-protein-coupled receptors (GPCRs) or ion channels, Sig1R functions as a ligand-regulated molecular chaperone at endoplasmic reticulum (ER)-mitochondria contact sites [1] [6]. It modulates calcium signaling by stabilizing inositol trisphosphate receptors (IP3Rs) and influences mitochondrial bioenergetics, reactive oxygen species (ROS) management, and ER stress responses [2] [6].
Sig1R exhibits remarkable phylogenetic conservation, sharing 87–92% amino acid sequence identity across mammalian species and 60% identity with fungal ERG2 sterol isomerases [1] [6]. Despite this similarity, Sig1R lacks enzymatic activity, suggesting evolutionary repurposing of the sterol isomerase fold into a regulatory domain [8]. Key evolutionary insights include:
Table 2: Structural and Functional Features of Sig1R Across Species
Species | Sequence Identity vs. Human | Key Functional Role | Disease Relevance |
---|---|---|---|
Human | 100% | ER stress chaperone, Ca²⁺ modulator | ALS-linked mutations (E102Q) |
Mouse | 92% | Regulation of mitochondrial respiration | Depressive-like phenotypes in KO |
Zebrafish | 88% | Embryonic development, oxidative defense | Motor neuron defects in mutants |
Yeast (ERG2) | 33% | Sterol isomerization (functional divergence) | N/A |
E1R ((4R,5S)-2-(5-methyl-2-oxo-4-phenyl-pyrrolidin-1-yl)-acetamide) is a 4,5-disubstituted piracetam derivative acting as a selective positive allosteric modulator (PAM) of Sig1R [4] [9]. Its pharmacological profile includes:
Table 3: Comparative Pharmacology of Sig1R Ligands
Ligand | Chemical Class | Affinity (Ki, nM) | Activity | Allosteric Effect of E1R |
---|---|---|---|---|
(+)-Pentazocine | Benzomorphan | 1–5 | Agonist | Not tested |
Haloperidol | Butyrophenone | 1–2 | Antagonist | Not tested |
DMT | Tryptamine | 14–20 | Endogenous agonist | Not tested |
E1R | Pyrrolidinone | >10,000 | PAM | +38% [³H]DTG binding |
PD144418 | Piperidine | 1.4 | Antagonist | Not applicable |
E1R’s therapeutic potential is underscored by its ability to reverse scopolamine-induced cognitive deficits in mice without affecting locomotor activity—effects abolished by NE-100 pretreatment [4]. This positions E1R as a novel scaffold for targeting Sig1R in neurodegenerative pathologies.
Concluding Remarks
Sig1R’s unique structural and phylogenetic attributes underpin its role as a pluripotent modulator of cellular stress responses. The resolution of its trimeric architecture and ligand-binding plasticity provides a template for rational drug design, exemplified by allosteric modulators like E1R. Future studies exploring Sig1R’s chaperone functions and its evolutionary links to sterol metabolism may unlock new therapeutic avenues for neurodegeneration and beyond.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7